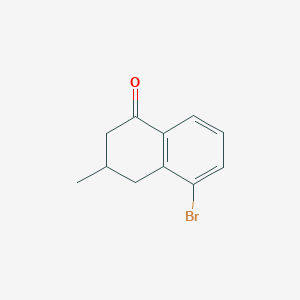
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a ketone group at the 1st position of the tetrahydronaphthalene ring system. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 5-azido-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-thiocyanato-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 5-bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Oxidation: Formation of 5-bromo-3-carboxy-1,2,3,4-tetrahydronaphthalen-1-one.
Applications De Recherche Scientifique
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: It serves as a building block for the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ketone group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methyl group at the 3rd position.
3-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the bromine atom at the 5th position.
5-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
5-bromo-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO/c1-7-5-9-8(11(13)6-7)3-2-4-10(9)12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
QXWFUCHDRPWKKD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC=C2Br)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
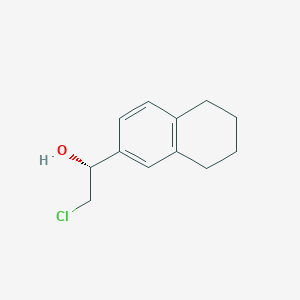
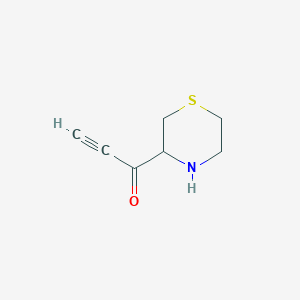
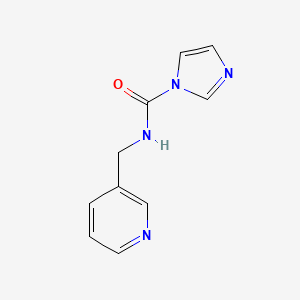
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
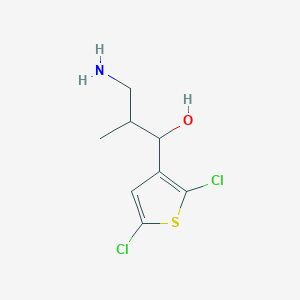

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
